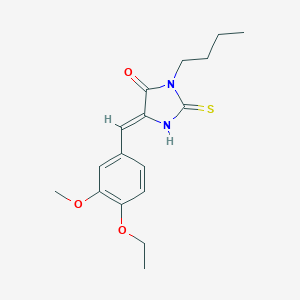
3-Butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BM-21, and it belongs to the class of imidazolidinone derivatives. BM-21 is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
BM-21 is a potent inhibitor of PTPs, which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PTPs, BM-21 can modulate the activity of various signaling pathways that are involved in cancer development and progression.
Biochemical and Physiological Effects:
BM-21 has been shown to have potent anti-cancer activity in vitro and in vivo. In addition, BM-21 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
実験室実験の利点と制限
BM-21 has several advantages for lab experiments. It is a potent inhibitor of PTPs, which makes it an ideal tool for studying the role of PTPs in various cellular processes. In addition, BM-21 has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to work with.
However, there are also some limitations associated with the use of BM-21 in lab experiments. For example, BM-21 is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, BM-21 has limited solubility in aqueous solutions, which may make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for the study of BM-21. One area of research is the development of more potent and selective PTP inhibitors that can be used as cancer therapeutics. In addition, the role of PTPs in other cellular processes such as metabolism and immune function is still not well understood, and the development of new PTP inhibitors such as BM-21 may shed light on these processes.
Another future direction is the development of new drug delivery systems that can improve the bioavailability and efficacy of BM-21. For example, nanoparticles and liposomes have been used to deliver drugs to specific tissues and cells, and these systems may be useful for delivering BM-21 to cancer cells.
Conclusion:
In conclusion, BM-21 is a potent inhibitor of PTPs that has potential applications in scientific research, particularly in the development of new cancer therapies. BM-21 has been extensively studied for its anti-cancer activity and has been shown to induce apoptosis in cancer cells. Although there are some limitations associated with the use of BM-21 in lab experiments, there are several future directions for the study of this compound that may lead to the development of new cancer therapeutics and a better understanding of the role of PTPs in cellular processes.
合成法
The synthesis of BM-21 involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 3-butyl-2-thioxoimidazolidin-4-one in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.
科学的研究の応用
BM-21 has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new cancer therapies. PTPs have been shown to play a critical role in cancer development and progression, and inhibitors such as BM-21 have the potential to be used as cancer therapeutics.
特性
分子式 |
C17H22N2O3S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
(5Z)-3-butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H22N2O3S/c1-4-6-9-19-16(20)13(18-17(19)23)10-12-7-8-14(22-5-2)15(11-12)21-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,23)/b13-10- |
InChIキー |
BMVGJRYWMXJRAE-RAXLEYEMSA-N |
異性体SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC)OC)/NC1=S |
SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC)OC)NC1=S |
正規SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC)OC)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B305583.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)

